

Spectroscopic data for 1-Chlorooctane (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of 1-Chlorooctane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-chlorooctane**. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require detailed spectroscopic information and experimental protocols for this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **1-chlorooctane** in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for **1-chlorooctane** are summarized below. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **1-Chlorooctane**[1]



Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
CH₃ (C8)	0.89	Triplet	3H
-(CH ₂) ₅ - (C3-C7)	1.20 - 1.56	Multiplet	10H
-CH ₂ - (C2)	1.77	Quintet	2H
Cl-CH ₂ - (C1)	3.52	Triplet	2H

Table 2: ¹³C NMR Spectroscopic Data for **1-Chlorooctane**[2][3]

Assignment	Chemical Shift (δ) in ppm
C1	45.2
C2	32.9
C3	31.8
C4	29.1
C5	28.9
C6	26.8
C7	22.6
C8	14.1

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The key IR absorption bands for **1-chlorooctane** are listed below. A detailed vibrational analysis of **1-chlorooctane** has been performed, providing a thorough assignment of its vibrational modes.[4]

Table 3: Key IR Absorption Bands for **1-Chlorooctane**



Wavenumber (cm ⁻¹)	Intensity	Assignment
2957 - 2856	Strong	C-H stretching (alkane)
1466	Medium	C-H bending (methylene)
725	Strong	C-H rocking (long chain alkane)
650	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **1-chlorooctane** shows a molecular ion peak and several fragment ions.[5] The molecular weight of **1-chlorooctane** is 148.67 g/mol .[5][6]

Table 4: Mass Spectrometry Fragmentation Data for **1-Chlorooctane**[1]



m/z	Relative Intensity (%)	Proposed Fragment
91	100.0	[C7H11]+
43	77.8	[C ₃ H ₇]+
55	58.2	[C ₄ H ₇]+
41	57.8	[C₃H₅]+
57	37.3	[C ₄ H ₉] ⁺
69	37.5	[C₅H ₉]+
93	34.0	[C7H13] ⁺
29	25.1	[C ₂ H ₅] ⁺
70	21.0	[C5H10] ⁺
83	17.0	[C ₆ H ₁₁] ⁺
71	13.2	[C5H11] ⁺
105	10.0	[C ₈ H ₁₃] ⁺
148	Low	[M] ⁺ (Molecular Ion)
150	Low	[M+2] ⁺ (Isotope Peak)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1-chlorooctane** are provided below.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of **1-chlorooctane**.

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of 1-chlorooctane in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]



- For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of ¹³C.[7]
- Transfer the solution to a 5 mm NMR tube.[8] Ensure the sample is free of particulate matter.[8]
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.
 - Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for liquid **1-chlorooctane**.

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR)-FTIR, place a drop of neat 1-chlorooctane directly onto the ATR crystal.



- For transmission IR, place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[9]
- Instrument Setup:
 - Record a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
 - The spectrum is usually recorded over the range of 4000-400 cm⁻¹.[4]
 - Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of **1-chlorooctane**.

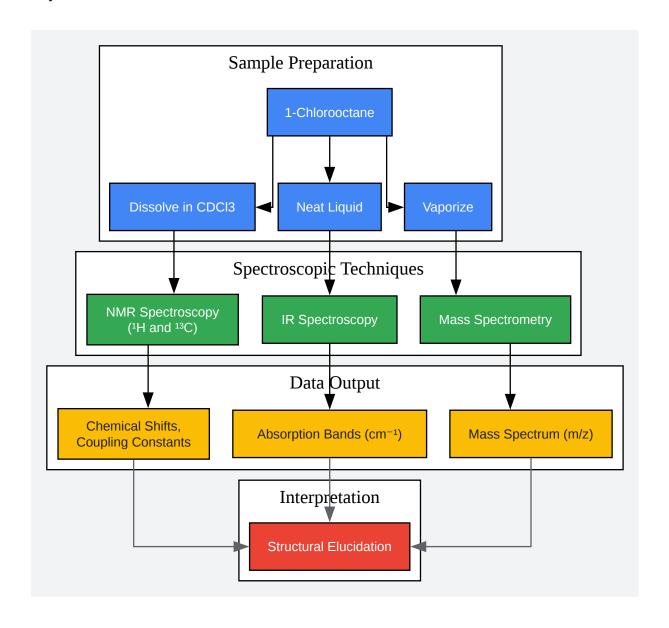
- Sample Introduction:
 - Introduce a small amount of 1-chlorooctane into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.[10]
- Instrument Setup:
 - The instrument is operated under a high vacuum.
 - The ion source is typically heated to ensure the sample remains in the gas phase.[10]
- Data Acquisition:
 - The gaseous sample molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[10]



- The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The instrument is calibrated using a known standard.

Visualizations

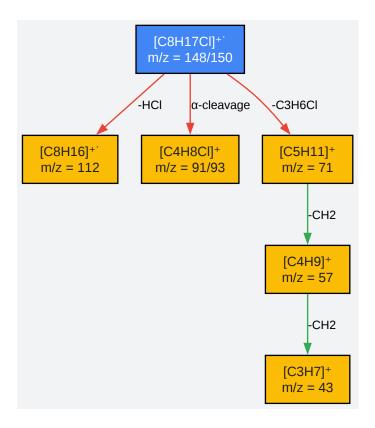
The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of **1-chloroctane**.



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Caption: Workflow for the spectroscopic analysis of **1-chlorooctane**.



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Caption: Proposed mass spectrometry fragmentation pathway for **1-chlorooctane**.

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